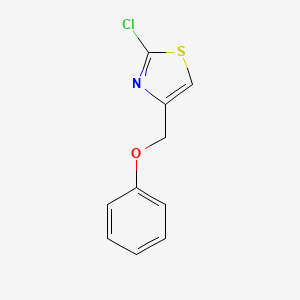

2-Chloro-4-(phenoxymethyl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(phenoxymethyl)-1,3-thiazole is a heterocyclic compound that has gained significant attention in recent years due to its diverse range of applications in scientific research. This compound is known for its unique chemical properties and has been extensively studied for its potential use in several fields, including medicinal chemistry, drug discovery, and materials science.

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Researchers have explored the molecular structure and spectroscopic data of related thiazole compounds through Density Functional Theory (DFT) calculations. Such studies provide insights into the geometric optimization, vibrational spectra, and intramolecular charge transfer of these molecules, which are crucial for understanding their reactivity and potential biological effects. Molecular docking results predict their biological activity, indicating their relevance in drug design and pharmacology (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).

Antimicrobial Applications

Compounds derived from or structurally related to "2-Chloro-4-(phenoxymethyl)-1,3-thiazole" have been synthesized and evaluated for their antimicrobial properties. The synthesis of formazans from Mannich bases of thiadiazole derivatives showcases their potential as antimicrobial agents, offering moderate activity against various bacterial and fungal strains (P. Sah, Pratibha Bidawat, M. Seth, Chandra Prakash Gharu, 2014).

Corrosion Inhibition

Thiazole derivatives have been studied for their corrosion inhibition performances on iron metal, utilizing density functional theory (DFT) calculations and molecular dynamics simulations. These studies reveal the compounds' binding energies on Fe surfaces, indicating their potential as corrosion inhibitors in industrial applications (S. Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, M. Saracoglu, 2016).

Photophysical Properties and ESIPT Processes

Research on the excited-state intramolecular proton transfer (ESIPT) processes of fluorophores derived from 2-(2'-hydroxyphenyl)thiazole enhances understanding of their photophysical properties. Such insights are crucial for developing new materials with specific light-emitting properties for applications in optoelectronics and fluorescence microscopy (Xiuning Liang, H. Fang, 2021).

Antioxidant Activities

Cis-dioxomolybdenum(VI) complexes of thiosemicarbazidato ligands have been synthesized and characterized, including studies on their antioxidant activities using methods such as DPPH radical scavenging and Cupric Reducing Antioxidant Capacity (CUPRAC). These studies contribute to the development of compounds with potential therapeutic applications as antioxidants (Berat İLHAN CEYLAN, N. Deniz, S. Kahraman, Bahri Ulkuseven, 2015).

properties

IUPAC Name |

2-chloro-4-(phenoxymethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS/c11-10-12-8(7-14-10)6-13-9-4-2-1-3-5-9/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOILJEMMUXZRLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CSC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2-propan-2-ylpyridazin-3-one](/img/structure/B2435673.png)

![2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2435674.png)

![2-[(1S,2R)-2-phenylcyclopropyl]acetic acid](/img/structure/B2435682.png)

![Methyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2435686.png)

![2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2435689.png)

![ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435691.png)

![4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2435693.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2435694.png)